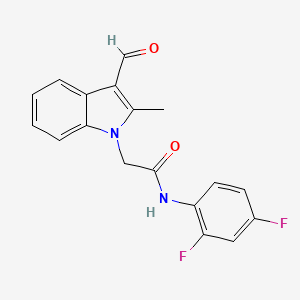
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
説明
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DFI-1, is a chemical compound that has been identified as a potential therapeutic agent for various diseases. It is a small molecule inhibitor that targets the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has been implicated in several pathological conditions.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been studied extensively for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing tumor angiogenesis. In neurodegenerative disorders, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus.
作用機序
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide targets the enzyme GAPDH, which is involved in glycolysis and other cellular processes. GAPDH has been implicated in several pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases. N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide binds to the active site of GAPDH and inhibits its enzymatic activity, leading to the disruption of cellular processes that rely on GAPDH.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, reduction of inflammation, and inhibition of angiogenesis. It has also been shown to protect neurons from oxidative stress and reduce the replication of viruses. These effects are mediated by the inhibition of GAPDH, which leads to the disruption of cellular processes that rely on this enzyme.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high potency and specificity for GAPDH. It has also been shown to have low toxicity in cell culture and animal models. However, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations need to be considered when designing experiments using N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
将来の方向性
N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several potential future directions for research, including the development of more potent and selective inhibitors of GAPDH. It could also be used in combination with other therapeutic agents to enhance its efficacy in treating various diseases. Furthermore, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide could be used as a tool for studying the role of GAPDH in cellular processes and disease pathogenesis. Overall, N-(2,4-difluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has significant potential for therapeutic applications and warrants further research.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-14(10-23)13-4-2-3-5-17(13)22(11)9-18(24)21-16-7-6-12(19)8-15(16)20/h2-8,10H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDZDDWCUNWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=C(C=C(C=C3)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



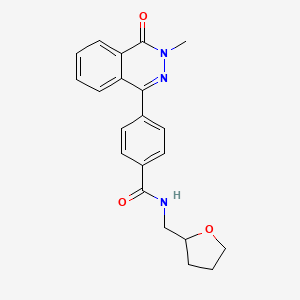

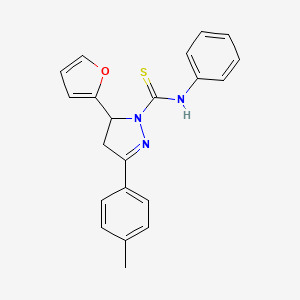

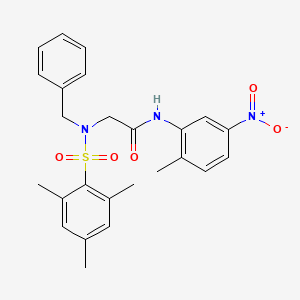
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4106111.png)
![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone](/img/structure/B4106114.png)
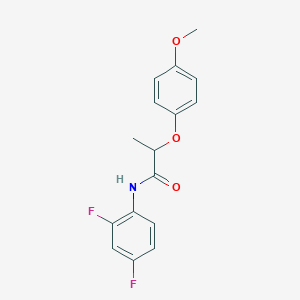
![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106137.png)
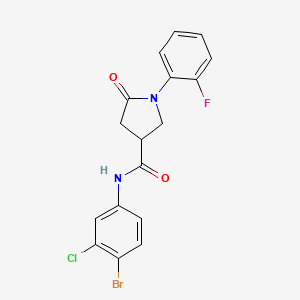
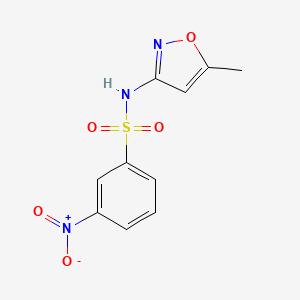
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)